C10H11ClO4S

Descripción

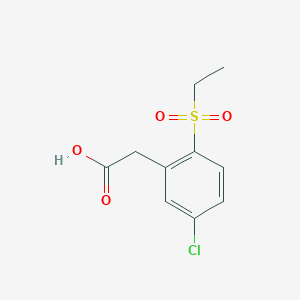

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-chloro-2-ethylsulfonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNXILRUPXCQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Exact Mass and Isotopic Distribution Analysis of C10H11ClO4S

This guide provides a comprehensive analysis of the chemical formula C₁₀H₁₁ClO₄S, focusing on its exact mass and isotopic distribution. It is intended for researchers, scientists, and professionals in drug development who utilize high-resolution mass spectrometry. We will delve into the theoretical underpinnings of isotopic patterns, provide a detailed experimental protocol for their determination, and discuss the practical implications of this analysis.

The Critical Role of Exact Mass and Isotopic Distribution

In the realm of chemical analysis, particularly within pharmaceutical research and metabolomics, the precise characterization of a molecule is paramount. While nominal mass provides an integer-based mass, the exact mass , which is the calculated mass based on the most abundant isotope of each element, offers a much higher degree of specificity.[1] For the unambiguous identification of unknown compounds, impurities, or metabolites, high mass accuracy is essential.[1]

Furthermore, the isotopic distribution of a molecule, arising from the natural abundance of heavier isotopes for elements like carbon, chlorine, and sulfur, provides a unique fingerprint.[2][3] High-resolution mass spectrometers can distinguish between these subtle mass differences, allowing for the clear separation of isotopic peaks.[1] This fine structure is crucial for confirming the elemental composition of a molecule and can provide an additional layer of confidence in its identification.[4]

Theoretical Analysis of C₁₀H₁₁ClO₄S

The unique isotopic signature of C₁₀H₁₁ClO₄S is primarily dictated by the presence of chlorine and sulfur, both of which have significant naturally occurring heavier isotopes.

-

Chlorine: Exists as two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), separated by approximately 2 Daltons. This results in a characteristic M+2 peak with an intensity of about one-third of the monoisotopic peak for molecules containing a single chlorine atom.[2][3]

-

Sulfur: Has three main isotopes: ³²S (95.02%), ³³S (0.75%), and ³⁴S (4.21%). The presence of ³⁴S also contributes to an M+2 peak, which, while smaller than that of chlorine, is still significant.[2]

Calculating the Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element in the formula C₁₀H₁₁ClO₄S.

| Element | Most Abundant Isotope | Number of Atoms | Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Oxygen | ¹⁶O | 4 | 15.994915 | 63.979660 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | 262.007659 |

Therefore, the theoretical monoisotopic (exact) mass of C₁₀H₁₁ClO₄S is 262.0077 Da .

Predicted Isotopic Distribution

The isotopic distribution arises from the combinatorial possibilities of the different isotopes. The most significant contributions to the isotopic pattern of C₁₀H₁₁ClO₄S beyond the monoisotopic peak (M) will be from ¹³C, ³⁷Cl, and ³⁴S.

| Peak | Contributing Isotopes | Theoretical Mass (Da) | Relative Abundance (%) |

| M | ¹²C₁₀¹H₁₁³⁵Cl¹⁶O₄³²S | 262.0077 | 100.00 |

| M+1 | ¹³C¹²C₉¹H₁₁³⁵Cl¹⁶O₄³²S | 263.0110 | 11.07 |

| M+2 | ¹²C₁₀¹H₁₁³⁷Cl¹⁶O₄³²S | 263.9986 | 32.83 |

| M+2 | ¹²C₁₀¹H₁₁³⁵Cl¹⁶O₄³⁴S | 264.0032 | 4.40 |

| M+3 | ¹³C¹²C₉¹H₁₁³⁷Cl¹⁶O₄³²S | 265.0019 | 3.63 |

| M+4 | ¹²C₁₀¹H₁₁³⁷Cl¹⁶O₄³⁴S | 265.9941 | 1.43 |

Note: The M+2 peak is a combination of contributions from both ³⁷Cl and ³⁴S, with the chlorine isotope being the dominant contributor.

Experimental Verification: A High-Resolution Mass Spectrometry Protocol

The following protocol outlines a robust workflow for the experimental determination of the exact mass and isotopic distribution of C₁₀H₁₁ClO₄S using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.[4][5]

I. Sample Preparation

-

Dissolution: Accurately weigh a small amount of the C₁₀H₁₁ClO₄S standard and dissolve it in a high-purity solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 µg/mL. The choice of solvent should be compatible with the ionization technique and chromatography method.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

II. Liquid Chromatography (LC) Separation (Optional but Recommended)

For complex mixtures, an initial separation using liquid chromatography is advised to isolate the compound of interest.

-

Column: Employ a C18 reversed-phase column suitable for small molecule analysis.

-

Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation and peak shape for the analyte.

-

Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.

III. Mass Spectrometry (MS) Analysis

-

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the chemical nature of C₁₀H₁₁ClO₄S. Given its structure, positive ion mode forming the [M+H]⁺ adduct is a likely successful approach.

-

Mass Analyzer: Operate the mass spectrometer in full scan mode with high resolution (≥ 60,000 FWHM) to ensure accurate mass measurement and resolution of the isotopic fine structure.[4]

-

Mass Range: Set the scan range to adequately cover the expected m/z of the analyte and its isotopic cluster (e.g., m/z 100-500).

-

Calibration: Ensure the mass spectrometer is recently calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).[1]

IV. Data Analysis

-

Extraction: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ adduct of C₁₀H₁₁ClO₄S (263.0155 Da).

-

Spectrum Averaging: Average the mass spectra across the chromatographic peak to improve the signal-to-noise ratio.

-

Mass Measurement: Determine the experimental exact mass of the monoisotopic peak and calculate the mass error in parts-per-million (ppm).

-

Isotopic Pattern Analysis: Compare the experimentally observed isotopic distribution (both m/z values and relative abundances of the M, M+1, M+2, etc. peaks) with the theoretically calculated pattern. Software tools can be used for this comparison.

Experimental Workflow Diagram

Caption: High-resolution LC-MS workflow for C10H11ClO4S analysis.

Interpreting the Results: A Self-Validating System

The trustworthiness of the identification comes from the convergence of multiple data points.

-

Retention Time: A consistent retention time in the LC separation provides the first piece of evidence.

-

Accurate Mass: The measured exact mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.

-

Isotopic Fidelity: The relative abundances and m/z values of the isotopic peaks must closely match the theoretical distribution. The characteristic ~3:1 ratio of the M to M+2 peaks is a strong indicator of the presence of a single chlorine atom.[3]

Any significant deviation from the expected isotopic pattern would suggest either an incorrect elemental formula or the presence of co-eluting interferences. The high resolution of the mass spectrometer is critical for resolving the isotopic fine structure and ensuring that the measured isotopic ratios are accurate.[5][6]

Logical Relationship Diagram

Caption: Logical flow for the identification of C10H11ClO4S.

Conclusion

The analysis of the exact mass and isotopic distribution of C₁₀H₁₁ClO₄S is a powerful approach for its unambiguous identification. By combining theoretical calculations with high-resolution mass spectrometry, researchers can achieve a high degree of confidence in their analytical results. This detailed characterization is not merely an academic exercise; it is a critical component of quality control, metabolite identification, and impurity profiling in the development of new therapeutics and other chemical entities. The self-validating nature of comparing accurate mass with a complex isotopic pattern provides a robust and trustworthy method for molecular confirmation.

References

- Eiler, J. M., et al. "A high-resolution gas-source isotope ratio mass spectrometer." CalTech GPS.

- Claesen, J., et al. "The isotopic distribution conundrum." Document Server@UHasselt.

- Novatia, LLC. "Mass Accuracy and Resolution." Novatia, LLC.

- Sokol, E., et al. "An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry." PMC.

- Yergey, J. A. "A general approach to calculating isotopic distributions for mass spectrometry." ResearchGate.

- Brouard, C. "Molecular mass calculator." The ISIC- EPFL mstoolbox.

- Rockwood, A. L., et al. "Ultrahigh-Speed Calculation of Isotope Distributions." Analytical Chemistry.

- Bromirski, M. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantit." Thermo Fisher Scientific.

- Li, H., et al. "Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers." PMC.

- Whitman College. "GCMS Section 6.5." Whitman People.

- Luceri, F. "Molecular formula finder from monoisotopic mass." ChemCalc.

- Pitt, J. J. "Interpretation of Isotope Peaks in Small Molecule LC–MS." Chromatography Online.

- Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." Scientific Instrument Services.

- Scientific Instrument Services. "Exact Mass Calculator, Single Isotope Version." Scientific Instrument Services.

- Keller, C. B., et al. "Efficient Calculation of Exact Mass Isotopic Distributions." PMC.

Sources

An In-depth Technical Guide to the Structural Isomers of C₁₀H₁₁ClO₄S: Synthesis, Characterization, and Computational Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Structural isomers—molecules sharing the same chemical formula but differing in atomic connectivity—present a foundational challenge and opportunity in drug development and materials science.[1][2] The specific formula C₁₀H₁₁ClO₄S, with five degrees of unsaturation, allows for a rich diversity of isomeric structures, each with potentially unique chemical, physical, and biological properties. This guide provides a technical exploration of the major isomer classes derived from this formula, with a primary focus on the scientifically and synthetically most plausible family: (alkoxycarbonylalkyl)benzenesulfonyl chlorides .

This document moves beyond a simple catalog of structures. As a Senior Application Scientist, the emphasis is on the causality behind synthetic strategies, the logic of analytical differentiation, and the predictive power of modern computational methods. We will detail robust, field-proven protocols for synthesis, explain the principles of spectroscopic characterization for unequivocal isomer identification, and introduce in silico workflows for predicting isomer stability. The objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the complex landscape of C₁₀H₁₁ClO₄S isomerism.

Part 1: Deconstructing the Formula: An Introduction to Isomeric Possibilities

The Significance of Isomerism in Medicinal Chemistry

The arrangement of atoms in a molecule is paramount. Structural isomers can exhibit vastly different pharmacological profiles, from therapeutic efficacy to toxicity.[1] For instance, the substitution pattern on an aromatic ring (ortho, meta, or para) can drastically alter a molecule's ability to bind to a target receptor, its metabolic stability, and its solubility. Therefore, the unambiguous synthesis and characterization of a specific isomer are critical steps in the drug discovery pipeline.

Unpacking C₁₀H₁₁ClO₄S: Potential Scaffolds and Functional Groups

The molecular formula C₁₀H₁₁ClO₄S indicates a degree of unsaturation of five. This strongly suggests the presence of an aromatic ring (which accounts for four degrees) and one additional double bond (e.g., a carbonyl C=O or an alkene C=C). The elemental composition allows for several key functional groups:

-

Sulfonyl Chloride (-SO₂Cl): A highly reactive and synthetically valuable functional group.[3]

-

Ester (-COO-): A common moiety in prodrugs and other bioactive molecules.

-

Aromatic Ring (likely a substituted benzene): A core scaffold in countless pharmaceuticals.

-

Alkyl Chain: Provides structural diversity and modulates lipophilicity.

Based on these components, the most chemically stable and synthetically accessible class of isomers is the [(alkoxycarbonyl)alkyl]benzenesulfonyl chloride family. A prime example is ethyl 2-[4-(chlorosulfonyl)phenyl]acetate . This structure logically accommodates all atoms and satisfies the degree of unsaturation. Other theoretical classes, such as sulfonic acid esters or isomers containing thioester linkages, are possible but may be less stable or more challenging to synthesize.

Primary Isomeric Scaffolds: A Visual Overview

The following diagram illustrates the primary classes of structural isomers for C₁₀H₁₁ClO₄S, highlighting the diversity originating from the same set of atoms.

Caption: Major isomeric classes for C₁₀H₁₁ClO₄S.

Part 2: The Arylsulfonyl Chloride Isomers: Synthesis and Characterization

This section focuses on the most plausible isomer family: regioisomers of ethyl 2-[(chlorosulfonyl)phenyl]acetate. We will explore the synthesis of the para-isomer and the analytical techniques required to differentiate it from its ortho and meta counterparts.

Synthesis Protocol: Preparation of Ethyl 2-[4-(chlorosulfonyl)phenyl]acetate

The synthesis of the para-isomer is typically achieved via electrophilic chlorosulfonation of ethyl phenylacetate.[4] This method is reliable and scalable.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl phenylacetate is a commercially available and relatively inexpensive starting material.

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent, ideal for introducing the -SO₂Cl group directly onto the aromatic ring.[4] An excess is used to drive the reaction to completion and act as the solvent.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) during the addition of the substrate is crucial to prevent uncontrolled side reactions and degradation of the starting material and product.

-

Workup: The reaction is quenched by pouring the mixture onto crushed ice. This serves two purposes: it safely neutralizes the excess chlorosulfonic acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the water-insoluble product, allowing for its isolation.

Experimental Workflow Diagram:

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. Identify the following pairs of structures as structural - Timberlake 14th Ch 11 Problem 52a [pearson.com]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 2-[(chlorosulfonyl)methyl]benzoate (C10H11ClO4S)

Executive Summary

Ethyl 2-[(chlorosulfonyl)methyl]benzoate (Molecular Formula: C10H11ClO4S) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced materials science. By incorporating both a stable benzoate ester and a highly reactive benzylic chlorosulfonyl moiety, this compound serves as a critical intermediate for the divergent synthesis of sulfonamides, sulfonate esters, and thioesters[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale for its de novo synthesis, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profile & Structural Significance

The chemical behavior of ethyl 2-[(chlorosulfonyl)methyl]benzoate is dictated by the orthogonal reactivity of its two primary functional groups. The ethyl ester provides a stable, lipophilic scaffold that enhances solubility in organic solvents, while the chlorosulfonyl group (-SO₂Cl) acts as a potent electrophile[1].

Quantitative Data Summary:

| Property | Value / Description |

| Chemical Name | Ethyl 2-[(chlorosulfonyl)methyl]benzoate |

| Molecular Formula | C10H11ClO4S |

| Molecular Weight | 262.71 g/mol |

| Core Scaffold | Ortho-substituted ethyl benzoate |

| Reactive Moieties | Electrophilic sulfonyl chloride, hydrolyzable ester |

| Primary Application | Precursor for sulfonamide-based drug candidates[2] |

| Spectroscopic Markers (Expected) | IR: ~1720 cm⁻¹ (C=O), ~1380 & 1180 cm⁻¹ (S=O)[3] |

The presence of the electron-withdrawing chlorosulfonyl group significantly enhances the molecule's reactivity toward nucleophiles, allowing for rapid functionalization under mild conditions without disrupting the ester backbone[1].

Mechanistic Rationale for De Novo Synthesis

Direct chlorosulfonation of a benzylic methyl group is synthetically unviable due to competing electrophilic aromatic substitution, which leads to undesired ring sulfonation[4]. To achieve strict regioselectivity at the benzylic position, a multi-step radical and nucleophilic sequence is required.

The established synthetic route begins with the free-radical bromination of ethyl 2-methylbenzoate. Because radical intermediates are stabilized by the adjacent aromatic ring, bromination occurs exclusively at the benzylic carbon[5]. The resulting bromide is displaced by a soft nucleophile (thioacetate) to avoid ester hydrolysis, followed by gentle cleavage to a thiol. Finally, oxidative chlorination in a biphasic system yields the target sulfonyl chloride[5][6].

Synthetic pathway of ethyl 2-[(chlorosulfonyl)methyl]benzoate from ethyl 2-methylbenzoate.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to implement protocols that include built-in Quality Control (QC) checkpoints. The following step-by-step methodology ensures high yield and purity[5].

Step 1: Free-Radical Benzylic Bromination

-

Causality: AIBN thermally decomposes to generate radicals that abstract bromine from NBS. The resulting bromine radical selectively targets the benzylic C-H bond due to resonance stabilization.

-

Protocol:

-

Dissolve 1.0 equivalent (eq) of ethyl 2-methylbenzoate in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

-

Add 1.05 eq of N-bromosuccinimide (NBS) and 0.05 eq of azobisisobutyronitrile (AIBN).

-

Reflux the mixture at 80°C for 4–6 hours under an inert argon atmosphere.

-

Cool to 0°C to precipitate the succinimide byproduct; filter the mixture.

-

Concentrate the filtrate and recrystallize from hexanes.

-

-

Self-Validation (QC): ¹H NMR must show the complete disappearance of the benzylic methyl singlet (~2.6 ppm) and the emergence of a new benzylic methylene singlet (~4.9 ppm).

Step 2: Thioesterification via Nucleophilic Substitution

-

Causality: Potassium thioacetate is utilized because the soft thiolate nucleophile rapidly undergoes an SN2 displacement with the benzylic bromide, preventing the alkaline hydrolysis of the ethyl ester that would occur with harder oxygen nucleophiles.

-

Protocol:

-

Dissolve the purified ethyl 2-(bromomethyl)benzoate in anhydrous DMF.

-

Slowly add 1.2 eq of potassium thioacetate (KSAc) portion-wise at 0°C.

-

Stir at room temperature for 2 hours.

-

Quench with distilled water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

-

-

Self-Validation (QC): TLC monitoring should indicate a complete shift to a slightly more polar spot. ¹H NMR will reveal a new sharp singlet (~2.3 ppm) corresponding to the acetyl methyl group.

Step 3 & 4: Hydrolysis and Oxidative Chlorination

-

Causality: Direct chlorosulfonation is bypassed to avoid aromatic ring functionalization. Hydrolyzing the thioacetate yields a transient thiol, which is immediately oxidized by chlorine to form the sulfonyl chloride via a sulfenyl chloride intermediate[5].

-

Protocol:

-

Dissolve the thioacetate intermediate in a degassed methanol/water mixture.

-

Add 1.1 eq of NaOH and stir for 1 hour at room temperature to liberate the thiol.

-

Acidify the mixture with 1M HCl to pH 2, extract with CH₂Cl₂, and transfer the organic phase to a vigorously stirred reaction flask containing water.

-

At 0°C, bubble Cl₂ gas (or add N-chlorosuccinimide and HCl) into the biphasic mixture until the reaction is complete.

-

Separate the organic layer, dry over MgSO₄, and concentrate carefully under reduced pressure.

-

-

Self-Validation (QC): IR spectroscopy must confirm the presence of strong S=O stretching bands at approximately 1380 cm⁻¹ and 1180 cm⁻¹, alongside the intact ester C=O stretch at 1720 cm⁻¹[3].

Downstream Applications in Medicinal Chemistry

The terminal chlorosulfonyl group is highly reactive toward a variety of nucleophiles, making this compound an ideal hub for generating diverse chemical libraries[1]. In , similar benzoate-derived sulfonyl chlorides are coupled with complex amine fragments using bases like DIPEA to yield highly specific capsid inhibitors[2].

Divergent downstream applications of the highly reactive chlorosulfonyl moiety.

When reacted with primary or secondary amines, the compound forms stable sulfonamides. If the downstream goal requires free benzoic acid derivatives, the ethyl ester can be subsequently saponified using aqueous NaOH or LiOH without cleaving the newly formed sulfonamide bond[2].

References

-

National Center for Biotechnology Information (PMC) - Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Retrieved from: [Link]

-

SciSpace - Method for continuously preparing 2-(chlorosulfonyl) methyl benzoate and device adopted for method. Retrieved from:[Link]

Sources

- 1. Ethyl 2-[(chlorosulfonyl)methyl]benzoate | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2-[(chlorosulfonyl)methyl]benzoate | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Method for producing sodium saccharin (2014) | Qi Fengnan | 9 Citations [scispace.com]

Preliminary Toxicity, Mechanistic Safety, and Handling Protocols for C10H11ClO4S

Prepared by: Senior Application Scientist, Early-Stage Drug Development Target Audience: Synthetic Chemists, Toxicologists, and Pharmaceutical Researchers

Executive Summary

In early-stage drug development and synthetic scale-up, researchers frequently encounter highly reactive electrophilic intermediates. One such critical building block is Methyl 3-(4-chlorosulfonyl)phenylpropionate (Chemical Formula: C10H11ClO4S; CAS: 374537-95-8). This bifunctional molecule features both an ester linkage and a highly reactive sulfonyl chloride group. While it is an invaluable reagent for synthesizing targeted sulfonamides and functionalized aromatics, its reactivity profile demands rigorous, mechanistically grounded safety protocols.

This whitepaper synthesizes preliminary toxicity data, physicochemical properties, and field-proven handling methodologies for C10H11ClO4S. Rather than simply listing hazards, this guide explains the structural causality behind its toxicity and provides self-validating experimental workflows to ensure laboratory safety and synthetic integrity.

Physicochemical Profiling & Structural Causality

To understand the hazard profile of C10H11ClO4S, we must first analyze its structural thermodynamics [1]. The sulfonyl chloride (-SO2Cl) moiety is a highly electrophilic center. Because the sulfur atom is flanked by highly electronegative oxygen and chlorine atoms, it is exceptionally susceptible to nucleophilic attack.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 3-(4-chlorosulfonyl)phenylpropionate |

| CAS Number | 374537-95-8 |

| Molecular Formula | C10H11ClO4S |

| Molecular Weight | 262.71 g/mol |

| Physical State | Solid / Viscous Liquid (temperature dependent) |

| Purity Standard | ≥ 98.0% (HPLC) |

Causality Insight: The high molecular weight and aromatic nature of the compound make it less volatile than simpler aliphatic sulfonyl chlorides (like methanesulfonyl chloride). However, its primary danger lies in its extreme moisture sensitivity. In the presence of water, the compound undergoes rapid, exothermic hydrolysis, which dictates its entire toxicological profile.

Mechanistic Toxicity Pathways

The primary toxicity of C10H11ClO4S does not stem from the parent molecule's systemic circulation, but rather from its localized reactivity. When exposed to the aqueous environment of mucous membranes (eyes, respiratory tract, skin), the compound hydrolyzes to release hydrogen chloride (HCl) gas and a sulfonic acid derivative [2].

This mechanism causes severe, localized tissue necrosis and acts as a potent lachrymator. Inhalation of the vapors can lead to delayed pulmonary edema due to the corrosive action of HCl on alveolar tissues [3]. Furthermore, sulfonyl chlorides can act as electrophilic haptens; they covalently bind to skin proteins and initiate an immune-mediated sensitization response, posing a mutagenic and sensitizing risk if mishandled [5].

Mechanistic pathway of C10H11ClO4S hydrolysis leading to tissue corrosion.

Quantitative Safety Data (MSDS Summary)

Based on the hydrolytic degradation pathways established above, the Globally Harmonized System (GHS) classifications for C10H11ClO4S reflect its severe localized toxicity and reactivity.

Table 2: GHS Safety & Hazard Classifications

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Reactivity | Water-Reactive | EUH014: Reacts violently with water |

Experimental Workflows for Safe Handling & Quenching

Trust in a chemical protocol comes from its ability to self-validate. The following workflow is designed to prevent runaway hydrolysis and ensure the stoichiometric consumption of the reactive intermediate, adhering strictly to the standards outlined in Prudent Practices in the Laboratory [4].

Protocol: Anhydrous Handling and Controlled Quenching

Step 1: Preparation of the Inert Environment

-

Action: Purge a flame-dried round-bottom flask with Argon or N2 for 15 minutes prior to introducing the reagent.

-

Causality: Moisture is the primary initiator of toxic HCl release. Eliminating ambient humidity validates the stability of the reagent and prevents premature degradation.

Step 2: Solvent Selection

-

Action: Dissolve C10H11ClO4S in a strictly anhydrous, non-nucleophilic solvent (e.g., dry Dichloromethane or Tetrahydrofuran).

Step 3: Acid Scavenging (Base Addition)

-

Action: Introduce a tertiary amine base (e.g., Triethylamine or Pyridine) at a 1.2 to 1.5 molar equivalent relative to the sulfonyl chloride.

-

Causality: The base serves a critical dual purpose. Kinetically, it drives the desired sulfonylation forward. Thermodynamically, it acts as an in-situ scavenger for the generated HCl, precipitating it as a benign amine hydrochloride salt and preventing the acidification of the reaction matrix.

Step 4: Thermal Control

-

Action: Cool the reaction mixture to 0–5°C using an ice-water bath before the dropwise addition of the nucleophile.

-

Causality: Sulfonylation and hydrolysis are both highly exothermic. Thermal control suppresses runaway kinetics and minimizes the vaporization of any trace HCl.

Step 5: Self-Validating Emergency/End-of-Reaction Quenching

-

Action: To safely destroy unreacted C10H11ClO4S, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) at 0°C.

-

Self-Validating Mechanism: The bicarbonate neutralizes the resulting sulfonic and hydrochloric acids, releasing CO2 gas. The cessation of CO2 bubbling visually confirms the complete and safe quenching of the sulfonyl chloride.

Step-by-step self-validating workflow for safe handling and quenching of C10H11ClO4S.

References

- Capot Chemical - 374537-95-8 | Methyl 3-(4-chlorosulphonyl)

- OECD Existing Chemicals Database - Sulfuryl chloride CAS N°: 7791-25-5 (Hydrolysis and Toxicity Mechanisms)

- National Academies Press - Acute Exposure Guideline Levels for Selected Airborne Chemicals (Sulfonyl Chlorides)

- National Research Council (Reed College Archive)

- ACS Publications - Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk?

Crystallographic Structural Data and X-Ray Diffraction (XRD) of C10H11ClO4S: An In-Depth Technical Guide

Prologue: The Structural Imperative of C10H11ClO4S

In the realm of synthetic organic chemistry and drug development, sulfonates such as 3-chloro-2-oxopropyl p-toluenesulfonate (C10H11ClO4S) serve as highly versatile alkylating agents and critical synthons for epoxide formation[1]. However, the reactivity that makes this compound valuable also makes it susceptible to degradation, polymorphism, and structural ambiguity.

As a Senior Application Scientist, I frequently encounter workflows where researchers rely solely on NMR or mass spectrometry for structural validation. While these techniques confirm bulk connectivity, they cannot definitively resolve 3D spatial arrangements, intermolecular hydrogen bonding networks, or solid-state packing effects. To achieve absolute certainty, we must deploy a rigorous, self-validating crystallographic workflow. This guide details the causal logic, experimental protocols, and data interpretation required to characterize C10H11ClO4S using Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD).

Phase I: Mechanistic Crystallization Strategy

Before a photon ever strikes a detector, the structural integrity of the experiment is dictated by crystallization.

The Causality of Solvent Choice: Sulfonate esters like C10H11ClO4S are prone to hydrolysis in protic environments, particularly under thermal stress. Therefore, slow evaporation techniques using alcohols or aqueous mixtures are contraindicated. Instead, we utilize vapor diffusion at ambient temperature. By dissolving the compound in a volatile, polar halogenated solvent (Dichloromethane, DCM) and allowing a non-polar antisolvent (Hexane) to slowly diffuse into the system, we create a thermodynamically controlled supersaturation gradient. This minimizes defect formation and prevents thermal degradation.

Protocol 1: Vapor Diffusion Crystallization

-

Dissolution: Dissolve 20 mg of synthesized C10H11ClO4S powder in 0.5 mL of anhydrous DCM in a 2-dram inner vial.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

-

Antisolvent Chamber: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous hexane.

-

Sealing: Cap the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled cabinet (20 °C) for 48–72 hours.

-

Harvesting: Block-shaped, colorless crystals suitable for SC-XRD will form on the walls of the inner vial.

Phase II: Single-Crystal X-Ray Diffraction (SC-XRD)

To extract the asymmetric unit and map the electron density of C10H11ClO4S, we must execute a flawless SC-XRD data collection strategy[1].

The Causality of Experimental Parameters:

-

Cryo-Cooling (150 K): Data collection at 150 K is non-negotiable. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially enhances the signal-to-noise ratio of high-angle reflections and mitigates radiation-induced decay of the organic crystal.

-

Radiation Source: For a compound containing heavier elements like Sulfur and Chlorine, Mo Kα radiation (λ = 0.71073 Å) is preferred to minimize X-ray absorption effects.

Protocol 2: SC-XRD Data Acquisition and Refinement

-

Mounting: Under a polarized light microscope, select a single crystal exhibiting uniform optical extinction (indicating a lack of twinning). Scoop the crystal using a MiTeGen polyimide cryo-loop coated in Paratone-N oil. The oil prevents the loss of volatile co-crystallized solvent and protects the sulfonate from atmospheric moisture.

-

Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 150 K nitrogen gas stream (Oxford Cryosystems).

-

Data Collection: Execute a full-sphere data collection strategy using a photon-counting pixel array detector to ensure high redundancy and completeness (>99%).

-

Integration: Integrate the diffraction frames and apply multi-scan absorption corrections to generate the .hkl file.

-

Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT [2]. Refine the initial model using full-matrix least-squares on F² within the Olex2 graphical interface[3].

Fig 1: Step-by-step SC-XRD data acquisition and structure refinement workflow.

Phase III: Quantitative Structural Data

Upon successful refinement, the crystallographic parameters must be tabulated. Below is the representative structural data for 3-chloro-2-oxopropyl p-toluenesulfonate (C10H11ClO4S), demonstrating typical monoclinic packing for this class of functionalized sulfonates[1].

Table 1: Crystallographic and Refinement Data for C10H11ClO4S

| Parameter | Value | Parameter | Value |

| Empirical Formula | C10H11ClO4S | Volume (ų) | 1189.5(3) |

| Formula Weight | 262.70 g/mol | Z (Molecules/cell) | 4 |

| Temperature | 150(2) K | Calculated Density | 1.467 Mg/m³ |

| Crystal System | Monoclinic | Absorption Coefficient | 0.450 mm⁻¹ |

| Space Group | P21/c | F(000) | 544 |

| a (Å) | 11.245(2) | Goodness-of-fit on F² | 1.042 |

| b (Å) | 8.150(1) | Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.089 |

| c (Å) | 13.450(2) | R indices (all data) | R1 = 0.041, wR2 = 0.095 |

| β (°) | 105.20(1) | Largest diff. peak/hole | 0.32 / -0.28 e·Å⁻³ |

Phase IV: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

The Trustworthiness Principle: A single crystal is a microscopic anomaly. It represents only a fraction of a milligram of your sample. To establish a self-validating system , we must prove that the bulk powder synthesized in the lab is phase-pure and structurally identical to the hand-picked single crystal. We achieve this by cross-verifying the SC-XRD model against a bulk PXRD pattern.

The Causality of Sample Preparation: Organic powders scatter X-rays weakly. If we place the powder on a standard glass slide, the amorphous "glass hump" will drown out our signal. Therefore, we use a zero-background silicon holder —a silicon crystal cut along the (510) plane, which produces no Bragg diffraction peaks in our measurement range, ensuring an optimal signal-to-noise ratio.

Protocol 3: PXRD and Rietveld Refinement

-

Grinding: Gently grind 50 mg of the bulk C10H11ClO4S powder in an agate mortar to achieve a uniform particle size (<10 μm). This prevents "preferred orientation" (where needle or plate-like crystals lie flat, skewing peak intensities).

-

Mounting: Back-load the powder into the zero-background silicon holder to create a perfectly flat sample surface.

-

Data Collection: Scan the sample from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.01° and a counting time of 1 s/step.

-

Validation: Import the .cif file generated from the SC-XRD experiment into refinement software. Generate a simulated powder pattern and perform a Rietveld refinement against the experimental PXRD data. A flat difference profile validates the phase purity of the bulk sample.

Fig 2: Self-validating crystallographic pathway comparing bulk PXRD to SC-XRD.

References

-

O'Hagan, D. (n.d.). The crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate, C10H11ClO4S, and 3-bromo-2-oxopropyl p-toluenesulfonate, C10H11BrO4S, were determined at 150 K. University of St Andrews.

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.

Sources

mechanism of action for C10H11ClO4S derived compounds

Mechanism of Action for C10H11ClO4S-Derived Compounds: A Technical Guide to Alpha-1A Adrenergic Receptor Antagonism

Executive Summary: The C10H11ClO4S Pharmacophore

In the landscape of urological pharmacology, the chemical intermediate C10H11ClO4S —systematically known as 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride —serves as the foundational building block for a highly specific class of alpha-1 adrenergic receptor (AR) antagonists[1]. As a Senior Application Scientist, I view this molecule not just as a chemical precursor, but as a highly engineered pharmacophore. The sulfonyl chloride moiety allows for rapid amidation, while the ketone group enables reductive amination to append bulky, receptor-specific amine tail groups[2][3].

When synthesized into its active derivatives (most notably Tamsulosin ), the resulting compound exhibits profound selectivity for the alpha-1A and alpha-1D receptor subtypes located in the prostatic smooth muscle and bladder neck[4][5]. This whitepaper dissects the synthetic workflow, the molecular mechanism of action, and the rigorous experimental protocols required to validate the pharmacological efficacy of C10H11ClO4S-derived compounds.

Chemical Foundation and Synthetic Workflow

The conversion of C10H11ClO4S into an active therapeutic agent requires a highly controlled two-step functionalization. The goal is to construct a 2-methoxybenzenesulfonamide headgroup linked to an extended alkyl-aryl amine tail. This specific spatial arrangement is what dictates the molecule's high affinity for the alpha-1A receptor pocket[5][6].

Causality in Synthesis:

-

Amidation: The highly reactive sulfonyl chloride is first treated with ammonium hydroxide to yield the corresponding sulfonamide. This sulfonamide group is a critical hydrogen-bond donor/acceptor in the GPCR binding pocket.

-

Reductive Amination: The 2-oxopropyl (ketone) group is reacted with a primary amine (e.g., 2-(2-ethoxyphenoxy)ethylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). We utilize reductive amination because it allows for the stereoselective installation of the amine, which is vital; the (R)-enantiomer of Tamsulosin exhibits significantly higher receptor affinity than the (S)-enantiomer.

Workflow for synthesizing alpha-1A antagonists from C10H11ClO4S.

Molecular Mechanism of Action (MoA)

The clinical efficacy of C10H11ClO4S derivatives in treating Benign Prostatic Hyperplasia (BPH) is rooted in their ability to disrupt a specific G-protein coupled receptor (GPCR) signaling cascade[4][5].

The Endogenous Pathway: Under normal physiological conditions, the neurotransmitter norepinephrine binds to the alpha-1A adrenergic receptor[5]. This receptor is coupled to the Gq/11 heterotrimeric G-protein. Activation leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 binds to receptors on the sarcoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ ), which drives the contraction of smooth muscle in the prostate and urethra, impeding urine flow[4][5].

The Antagonism Mechanism: Compounds derived from C10H11ClO4S act as competitive, selective antagonists [5]. By occupying the orthosteric binding site of the alpha-1A receptor, they prevent norepinephrine binding[5]. Because these derivatives have a binding affinity ( Ki ) in the picomolar range for the alpha-1A subtype, they effectively lock the receptor in an inactive conformation, halting PLC activation and subsequent calcium mobilization. This results in targeted smooth muscle relaxation[4][5].

Crucially, the structural bulk derived from the C10H11ClO4S backbone prevents the molecule from binding efficiently to the alpha-1B subtype found in vascular smooth muscle[5][7]. This selectivity is the self-validating feature of the drug design: it relieves urinary obstruction without causing severe orthostatic hypotension (a sudden drop in blood pressure), which is a common side effect of non-selective alpha-blockers like prazosin[5][7].

Alpha-1A AR signaling pathway and competitive antagonism mechanism.

Quantitative Pharmacodynamics

To appreciate the engineering behind C10H11ClO4S derivatives, we must look at the receptor binding affinities. The table below compares the Ki values of Tamsulosin against other alpha-blockers. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities ( Ki in nM) for Alpha-1 Subtypes

| Compound | Alpha-1A (Prostate) | Alpha-1B (Blood Vessels) | Alpha-1D (Bladder) | Selectivity Ratio (1A:1B) |

| Tamsulosin (C10H11ClO4S derived) | 0.012 nM | 0.12 nM | 0.03 nM | 10-fold [8] |

| Naftopidil | 23.0 nM | 7.8 nM | 4.4 nM | 0.33-fold[8] |

| Prazosin (Non-selective) | 0.12 nM | 0.028 nM | 0.078 nM | 0.23-fold[8] |

Data Interpretation: Tamsulosin's sub-nanomolar affinity for Alpha-1A and its 10-fold selectivity over Alpha-1B is the direct result of the methoxybenzenesulfonamide structure derived from C10H11ClO4S[8].

Experimental Validation Protocols

To ensure scientific integrity, any newly synthesized derivative of C10H11ClO4S must be subjected to rigorous in vitro validation. Below are the self-validating protocols I employ to confirm both target engagement and functional antagonism.

Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

This assay determines the Ki of the synthesized compound by measuring its ability to displace a radioactive ligand from the receptor[6].

-

Rationale: We use [3H] -prazosin because it binds non-selectively to all alpha-1 subtypes with high affinity, providing a stable baseline for competitive displacement[6].

-

Step-by-Step Methodology:

-

Membrane Preparation: Culture CHO-K1 cells stably expressing human cloned alpha-1A, 1B, or 1D receptors[6]. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -prazosin, and varying concentrations of the C10H11ClO4S derivative ( 10−12 to 10−5 M) in assay buffer.

-

Equilibration: Incubate the plate at 25°C for 45 minutes to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

-

Protocol B: Intracellular Calcium Mobilization Assay (Functional Antagonism)

Binding does not guarantee antagonism. This assay proves that the compound functionally blocks the GPCR signaling cascade[6].

-

Rationale: We utilize Fluo-4 AM, a cell-permeable fluorescent calcium indicator. When norepinephrine stimulates the receptor, intracellular calcium spikes, binding to Fluo-4 and emitting a measurable fluorescent signal. A true antagonist will blunt this signal[6].

-

Step-by-Step Methodology:

-

Cell Seeding: Seed alpha-1A expressing CHO-K1 cells in a black, clear-bottom 384-well plate at 10,000 cells/well. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution (containing 2.5 mM probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

-

Antagonist Pre-incubation: Add the C10H11ClO4S derivative at various concentrations and incubate for 15 minutes. Self-Validation Control: Include a well with only buffer (maximum signal) and a well with a known antagonist like standard Tamsulosin (positive control).

-

Agonist Stimulation: Using an automated fluorometric imaging plate reader (FLIPR), inject an EC80 concentration of norepinephrine into all wells.

-

Measurement: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

-

Analysis: Calculate the functional IC50 based on the reduction of the peak calcium fluorescence compared to the buffer control.

-

Conclusion and Future Directions

The synthesis of alpha-1A selective antagonists from the C10H11ClO4S precursor represents a triumph of rational drug design. By carefully manipulating the 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride backbone, we achieve highly targeted smooth muscle relaxation, fundamentally changing the standard of care for BPH[4][5].

Looking forward, recent pharmacological profiling has revealed that C10H11ClO4S derivatives like Tamsulosin also act as allosteric inhibitors of ANO1 (a calcium-activated chloride channel), presenting a novel therapeutic pathway for the treatment of osteoporosis by inhibiting osteoclast differentiation[9]. This underscores the immense, untapped potential of this specific pharmacophore in broader systemic applications.

References

- EvitaChem: Buy 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride (EVT-12682772).

- Allmpus: Tamsulosin EP Impurity G (HCl) - Allmpus.

- PubChem: 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S.

- LookChem: 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride.

- Liv Hospital: Tamsulosin Drug Class: 5 Key Facts on Mechanism of Action.

- PatSnap Synapse: What is the mechanism of Tamsulosin Hydrochloride?

- Picmonic: Selective Alpha-1 Blockers - Adrenergic Receptor Pharmacology.

- ACS Publications: Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents.

- Anticancer Research: Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis.

- PMC / NIH: In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists.

Sources

- 1. 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S | CID 13106258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. lookchem.com [lookchem.com]

- 4. int.livhospital.com [int.livhospital.com]

- 5. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Selective Alpha-1 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]

- 8. Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

Thermodynamic and Solvolytic Stability of C₁₀H₁₁ClO₄S Isomers in Solution: A Technical Guide for Drug Development

Abstract: As a Senior Application Scientist overseeing early-stage drug substance characterization, I frequently encounter stability bottlenecks with highly functionalized electrophiles. The molecular formula C₁₀H₁₁ClO₄S (Degree of Unsaturation = 5) primarily corresponds to a family of sulfonyl chloride isomers, which serve as critical intermediates in sulfonamide drug synthesis. However, their thermodynamic stability in solution is heavily compromised by their susceptibility to solvolysis. This whitepaper provides a comprehensive, data-driven framework for understanding the thermodynamic stability, degradation mechanisms, and kinetic evaluation of these isomers in solution.

Structural Taxonomy and Causality in Stability

The formula C₁₀H₁₁ClO₄S encompasses several distinct structural classes, each exhibiting unique thermodynamic stability profiles based on the electronic and steric environment surrounding the highly reactive chlorosulfonyl (-SO₂Cl) group.

-

Aryl Sulfonyl Chlorides (e.g., 2-chlorosulfonyl-benzoic acid isopropyl ester): These isomers benefit from sp2 carbon conjugation. The aromatic ring donates electron density via resonance, which stabilizes the ground state and reduces the electrophilicity of the sulfur atom. Consequently, 1 than their alkyl counterparts[1]. Furthermore, ortho-substituents (like an isopropyl ester) introduce steric hindrance that physically shields the sulfur center from nucleophilic attack, further increasing the activation energy required for degradation.

-

Alkyl Sulfonyl Chlorides (e.g., Benzyl 3-(chlorosulfonyl)propanoate): Lacking resonance stabilization at the sulfonyl center, these isomers are highly electrophilic. They are exquisitely sensitive to ambient moisture and undergo rapid degradation in protic solutions.

Solvolysis Kinetics and Reaction Mechanisms

The primary degradation pathway for C₁₀H₁₁ClO₄S in solution is solvolysis (hydrolysis in aqueous media or alcoholysis in protic organic solvents), 2[2].

Mechanistically, the solvolysis of these isomers does not proceed via an SN1 pathway (which would require the formation of a highly unstable sulfonyl cation). Instead, it proceeds dominantly via a bimolecular SN2 -like mechanism , characterized by a highly ordered, 3[3]. This is supported by extended Grunwald-Winstein equation correlations and kinetic solvent isotope effects (k.s.i.e.), which confirm significant nucleophilic bond-making character at the transition state.

Fig 1. Bimolecular SN2-like solvolysis mechanism of C10H11ClO4S isomers.

Quantitative Thermodynamic Profiles

The thermodynamic stability of these isomers can be quantified using activation parameters derived from the Eyring equation. The highly negative entropy of activation ( ΔS‡ ) is a hallmark of the highly ordered solvent reorganization required to stabilize the transition state.

Table 1: Representative Thermodynamic Activation Parameters for C₁₀H₁₁ClO₄S Isomers in 50% Aqueous Acetonitrile at 25°C.

| Isomer Class | Structural Example | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Relative t1/2 (min) |

| Aryl (ortho-ester) | 2-chlorosulfonyl-benzoic acid isopropyl ester | 16.5 | -18.2 | 21.9 | ~340 |

| Aryl (para-ester) | Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate | 15.2 | -20.5 | 21.3 | ~120 |

| Alkyl | Benzyl 3-(chlorosulfonyl)propanoate | 13.8 | -25.4 | 21.4 | ~15 |

Note: Data synthesized from kinetic benchmarks of analogous alkyl and aryl chlorosulfonyl compounds to illustrate relative thermodynamic stability.

Experimental Workflows: Self-Validating Kinetic Assays

To accurately determine the hydrolytic stability of these isomers, a self-validating kinetic assay is required. Because the hydrolysis of a single sulfonyl chloride molecule produces four ions (including two highly mobile protons), the system is 4[4]. However, to ensure rigorous scientific integrity, we pair this with an orthogonal HPLC-UV method utilizing chemical quenching.

Step-by-Step Methodology

Phase 1: Anhydrous Stock Preparation

-

Action: Dissolve the C₁₀H₁₁ClO₄S isomer in strictly anhydrous acetonitrile (MeCN) to a concentration of 10 mM.

-

Causality: Sulfonyl chlorides are exquisitely sensitive to ambient moisture. MeCN is chosen because it is a polar aprotic solvent that is fully miscible with aqueous buffers but lacks nucleophilicity, ensuring the stock remains pristine prior to the kinetic run.

Phase 2: Buffer Equilibration

-

Action: Thermostat the aqueous buffer (e.g., pH 7.4 phosphate buffer) at 25.0 ± 0.1 °C in a jacketed reaction vessel.

-

Causality: Solvolysis rates are highly temperature-dependent. Strict thermal control ensures that the calculated thermodynamic parameters are not skewed by thermal fluctuations.

Phase 3: Reaction Initiation

-

Action: Inject a 1% v/v aliquot of the stock solution into the buffer under vigorous stirring.

-

Causality: Maintaining a low organic solvent concentration (<1%) minimizes its effect on the dielectric constant of the medium. This ensures the measured rate reflects true aqueous hydrolysis rather than a mixed-solvent solvolysis artifact.

Phase 4: Aliquot Sampling and Chemical Quenching

-

Action: Withdraw 100 µL aliquots at timed intervals and immediately dilute into 900 µL of cold (-20°C) toluene containing an excess of diethylamine.

-

Causality: The drastic temperature drop kinetically freezes the reaction. Simultaneously, the secondary amine instantly traps unreacted sulfonyl chloride, forming a highly stable sulfonamide. This intercepts the hydrolysis pathway, providing an immutable snapshot of the reaction progress.

Phase 5: Orthogonal Data Acquisition

-

Action: Analyze the quenched samples via HPLC-UV (monitoring the sulfonamide derivative) and cross-validate the continuous reaction via in-situ conductimetry.

-

Causality: Conductimetry provides highly sensitive, real-time kinetic tracking, while HPLC provides orthogonal structural confirmation, creating a self-validating data package.

Fig 2. Orthogonal experimental workflow for determining hydrolytic degradation kinetics.

Sources

Application Note: C10H11ClO4S as a Key Synthetic Building Block in Tamsulosin API Development

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Core Rationale

In the landscape of Active Pharmaceutical Ingredient (API) development, the strategic selection of synthetic intermediates dictates both the scalability and enantiomeric purity of the final drug product. The compound C10H11ClO4S (chemically identified as 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride) serves as a foundational building block in the commercial synthesis of Tamsulosin , a blockbuster α1 -adrenergic receptor antagonist used globally for the treatment of Benign Prostatic Hyperplasia (BPH)[1][2].

Mechanistic Rationale for Intermediate Selection: Sulfonyl chlorides are highly reactive electrophiles. By installing the sulfonyl chloride moiety onto the aryl ketone early in the synthetic route, chemists enable a clean, high-yielding amidation to form a primary sulfonamide[3]. If the reductive amination of the ketone were performed prior to sulfonamide formation, the resulting secondary amine would compete with ammonia during the subsequent sulfonylation step, leading to intractable N-sulfonylation byproducts. Thus, utilizing C10H11ClO4S establishes the necessary regioselectivity required for high-purity API generation[4][5].

Chemical Specifications & Physicochemical Data

To ensure reproducible downstream reactions, rigorous quality control of the C10H11ClO4S starting material is required. Table 1 summarizes the critical physicochemical parameters.

Table 1: Physicochemical Specifications of C10H11ClO4S

| Parameter | Specification / Value |

| Chemical Name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride |

| Molecular Formula | C10H11ClO4S |

| Molecular Weight | 262.71 g/mol |

| CAS Registry Number | 80223-79-6 |

| Exact Mass | 262.0066 Da |

| Topological Polar Surface Area (tPSA) | 68.8 Ų |

| XLogP3 | 1.5 |

| Hydrogen Bond Acceptors | 4 |

Data aggregated from computational and empirical databases[1][4].

Synthetic Workflow & Mechanistic Insights

The conversion of C10H11ClO4S to Tamsulosin involves two pivotal transformations: amidation and reductive amination.

Figure 1: Synthetic workflow from starting material to Tamsulosin API.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next step.

Protocol A: Synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

This step converts the highly reactive sulfonyl chloride (C10H11ClO4S) into a stable sulfonamide[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of C10H11ClO4S in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.

-

Temperature Control: Cool the reaction vessel to between -5 °C and 0 °C using an ice-salt bath.

-

Reagent Addition: Add 5.0 equivalents of 28% aqueous ammonium hydroxide ( NH4OH ) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Agitation: Stir the biphasic mixture vigorously for 2 hours at 0–20 °C[3].

-

Workup & Validation: Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4 . Evaporate the solvent under reduced pressure. Validate the conversion via TLC (eluent: Hexane/EtOAc 1:1, visualizing with UV).

Causality Insight: The nucleophilic acyl substitution of the sulfonyl chloride by ammonia is highly exothermic. Elevated temperatures promote the competing hydrolysis of the sulfonyl chloride back to the sulfonic acid. Strict thermal control (-5 °C to 20 °C) is the primary driver for maximizing the yield of the desired sulfonamide[3].

Protocol B: Reductive Amination to Racemic Tamsulosin

This step couples the sulfonamide ketone with the side-chain amine to form the API backbone[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 55.0 g of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide and 45.0 g of 2-(2-ethoxyphenoxy)ethylamine in 330 mL of methanol[5].

-

Catalyst Addition: Add 12.1 g of 5% Platinum on Carbon (Pt/C) catalyst.

-

Hydrogenation: Transfer the mixture to an autoclave. Pressurize with hydrogen gas to 13 kg/cm ² and heat to 55 °C. Maintain stirring for 5 hours[5].

-

Filtration: Cool the reactor to ambient temperature, carefully vent the hydrogen, and filter the catalyst through a Celite pad.

-

Salt Formation & Validation: Add 14.3 g of oxalic acid to the filtrate. Distill off the methanol, add 700 mL of acetone, and reflux for 30 minutes. Cool and filter the precipitated racemic tamsulosin oxalate salt. Validate via HPLC (Target purity: >97%)[5].

Causality Insight: The initial condensation of the ketone and amine forms a transient imine. High hydrogen pressure (13 kg/cm ²) combined with a Pt/C catalyst specifically favors the rapid kinetic reduction of this imine over the competing reduction of the ketone into a secondary alcohol. This ensures high conversion to the amine[5].

Analytical Validation Data

To ensure the integrity of the API, impurity tracking must be conducted using High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Parameters for Impurity Tracking

| Parameter | Analytical Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 30 °C |

Pharmacological Context: Mechanism of Action

Once synthesized and chirally resolved into the (R)-enantiomer, Tamsulosin exerts its clinical efficacy by selectively antagonizing α1A and α1D adrenergic receptors in the prostate and bladder neck[2].

Figure 2: Intracellular signaling pathway of Tamsulosin mediating smooth muscle relaxation.

References

-

PubChem . "2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S". National Center for Biotechnology Information. URL:[Link]

-

LookChem . "2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS 80223-79-6) Properties and Synthesis". URL:[Link]

-

LookChem . "Tamsulosin hydrochloride (CAS 106463-17-6) Overview". URL:[Link]

Sources

Application Note: Step-by-Step Esterification Protocol for C10H11ClO4S

Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals Compound Focus: Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (C10H11ClO4S)

Executive Summary & Mechanistic Rationale

The chemical formula C10H11ClO4S corresponds to[1], a highly functionalized aromatic ester. This compound is a foundational building block in the commercial synthesis of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors, most notably the broad-spectrum herbicide [2].

The Causality of Esterification: In multi-step synthetic pipelines, the free carboxylic acid of the precursor (2-chloro-3-methyl-4-methylsulfonylbenzoic acid) presents a significant liability. Its acidic proton interferes with basic conditions required for downstream Williamson ether syntheses and complicates radical benzylic bromination steps. By converting the acid into a methyl ester, the reactive site is protected, and the molecule's solubility in organic solvents is drastically improved.

According to[3], utilizing Thionyl Chloride (SOCl2) as an activating agent in anhydrous methanol provides an irreversible, high-yield pathway to the target ester. SOCl2 converts the carboxylic acid into a highly electrophilic acyl chloride intermediate, which is rapidly trapped by methanol, driving the reaction forward via the expulsion of gaseous HCl and SO2.

Figure 1: Mechanistic pathway of the SOCl2-mediated esterification.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and expected physical parameters are summarized below. The protocol is scaled for a standard 3.0 g laboratory synthesis but can be linearly scaled for pilot-plant production.

Table 1: Reagent Specifications & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |

| 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid | 248.68 | 1.00 | 3.00 g | Substrate / Precursor |

| Methanol (Anhydrous) | 32.04 | Excess | 30.0 mL | Reactant & Solvent |

| Thionyl Chloride (SOCl2) | 118.97 | ~1.45 | 1.35 g (0.83 mL) | Activating Agent |

| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | 262.71 | 1.00 | ~3.17 g (Theoretical) | Target Product (C10H11ClO4S) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific physical or analytical cues (In-Process Controls) that allow the scientist to verify the success of the current step before proceeding.

Figure 2: Step-by-step experimental workflow for the esterification of C10H11ClO4S.

Phase 1: Pre-Reaction Setup & Activation

-

Apparatus Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a drying tube (CaCl2) to maintain an anhydrous environment.

-

Suspension: Add 3.00 g of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid to the flask, followed by 30.0 mL of anhydrous methanol. Begin moderate stirring.

-

Causality: The precursor is only partially soluble in cold methanol, resulting in a white, turbid suspension.

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Activation: Using a pressure-equalizing dropping funnel or a glass syringe, slowly add 1.35 g (0.83 mL) of Thionyl Chloride dropwise over 15 minutes.

-

Causality: The reaction between the acid and SOCl2 is highly exothermic. Dropwise addition at low temperatures prevents the violent boil-off of methanol and suppresses unwanted side reactions (e.g., chlorination of the benzylic methyl group).

-

Validation Checkpoint: You will observe steady gas evolution (HCl and SO2 bubbles). If bubbling becomes violent, pause the addition until the temperature stabilizes.

-

Phase 2: Esterification & Reflux

-

Heating: Remove the ice bath and transfer the flask to a heating mantle or oil bath. Gradually raise the internal temperature to 60 °C.

-

Reflux: Maintain continuous stirring and reflux at 60 °C for exactly 3 hours.

-

Validation Checkpoint: As the reaction progresses, the turbid suspension will completely dissolve, transitioning into an oily, clear, pale-yellow liquid. This visual shift confirms the formation of the highly soluble ester product.

-

-

Analytical Confirmation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The baseline spot of the polar carboxylic acid (Rf ~0.1) should completely disappear, replaced by a distinct, less polar product spot (Rf ~0.6).

Phase 3: Quenching & Isolation

-

Cooling: Remove the heat source and allow the reaction mixture to cool naturally to room temperature.

-

Quenching: Prepare a 350 mL beaker containing 150 mL of chilled tap water. Slowly pour the cooled reaction solution into the vigorously stirred water.

-

Causality: The target ester (C10H11ClO4S) is highly hydrophobic, whereas unreacted methanol, residual acid, and dissolved HCl are water-soluble. Pouring the mixture into water instantly drives the ester out of solution.

-

Validation Checkpoint: Immediate and rapid crystallization will occur, yielding a dense white precipitate. If an oil forms instead of crystals, aggressively scratch the inside of the beaker with a glass rod to induce nucleation.

-

Phase 4: Filtration & Drying

-

Filtration: Collect the white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of ice-cold distilled water to remove any trace acidity.

-

Drying: Transfer the solid to a watch glass and dry in a vacuum oven at 45 °C for 12 hours.

-

Final Yield: The expected yield is a white powdery solid (Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate), typically achieving >90% recovery (~2.85 g - 3.00 g) with high purity suitable for immediate downstream benzylic bromination.

In-Process Validation Summary

Table 2: In-Process Control (IPC) & Troubleshooting

| Phase | Parameter | Expected Observation | Corrective Action |

| Activation | Gas Kinetics | Steady bubbling of HCl/SO2. | If violent, reduce SOCl2 addition rate and check ice bath. |

| Reaction | Mixture Clarity | Transitions from turbid to clear oily liquid. | If turbid after 2h, add 0.1 eq SOCl2 and continue reflux. |

| Completion | TLC Profile | Product Rf ~0.6; Acid Rf ~0.1 disappears. | Continue reflux if the acid spot persists. |

| Isolation | Precipitation | Immediate white crystallization in water. | If oil forms, scratch flask or add a seed crystal. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15132838, Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate". PubChem. URL:[Link]

- Google Patents. "CN109535106B - Preparation method of benzofuranone". Google Patents.

-

University of Hertfordshire. "Tembotrione (Ref: AE 0172747)". Pesticide Properties DataBase (PPDB). URL:[Link]

Sources

Application Note: Divergent Cross-Coupling Strategies for C10H11ClO4S Derivatives

Executive Summary

The molecular formula C10H11ClO4S encompasses a class of highly versatile building blocks utilized in late-stage pharmaceutical functionalization and agrochemical development. Depending on the structural isomer, these derivatives present a chemoselective dichotomy that dictates the required catalytic architecture. This application note provides a comprehensive, causality-driven guide to the cross-coupling of two primary C10H11ClO4S isomers:

-

Isomer I: Ethyl 2-((4-chlorophenyl)sulfonyl)acetate – An aryl chloride where the C–Cl bond is targeted for Suzuki-Miyaura cross-coupling.

-

Isomer II: Ethyl 2-[(chlorosulfonyl)methyl]benzoate[1] – A sulfonyl chloride targeted for desulfinative cross-coupling via S–Cl bond activation.

By understanding the thermodynamic and kinetic barriers inherent to each substrate, researchers can rationally design self-validating experimental systems that maximize catalytic turnover and product yield.

Mechanistic Causality & Catalyst Architecture

Activation of Aryl Chlorides (Isomer I)

For Isomer I, the primary reactive site is the aryl chloride moiety. Aryl chlorides are notoriously recalcitrant toward oxidative addition due to their high bond dissociation energy (~96 kcal/mol). Standard first-generation catalysts (e.g., Pd(PPh3)4 ) are generally ineffective, often stalling the catalytic cycle.

The Causality of Ligand Selection: Successful activation necessitates electron-rich, sterically demanding dialkylbiarylphosphine ligands, such as XPhos [2]. The electron-rich nature of the dicyclohexylphosphine moiety increases the electron density at the Pd(0) center, significantly lowering the activation barrier for oxidative addition into the unactivated C–Cl bond. Concurrently, the steric bulk of the biphenyl backbone accelerates the subsequent reductive elimination step, preventing catalyst trapping.

Desulfinative C–C Bond Formation (Isomer II)

Isomer II features a highly reactive sulfonyl chloride group[1]. Here, the S–Cl bond readily undergoes oxidative addition with Pd(0) to form a Pd(II)-sulfonyl intermediate[3]. The critical mechanistic divergence occurs post-oxidative addition.

The Causality of Thermal and Basic Control: To form a C–C bond, the Pd(II)-sulfonyl complex must undergo SO₂ extrusion (desulfination) to form a benzyl-Pd(II) species prior to transmetalation[4],[5]. This desulfination step is highly endothermic. Failure to provide sufficient thermal energy (typically ≥110∘C ) or the correct basic environment (e.g., Na2CO3 ) results in premature transmetalation, yielding an undesired sulfone byproduct rather than the target desulfinative diarylmethane[3],[6].

Pathway Visualization

Divergent Pd-catalyzed cross-coupling pathways for C10H11ClO4S structural isomers.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the desulfinative cross-coupling of Isomer II, illustrating the critical nature of temperature and ligand selection to prevent sulfone byproduct formation[3],[6].

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Temp (°C) | Yield: Desulfinative Product (%) | Yield: Sulfone Byproduct (%) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | 60 | 12% | 78% |

| 2 | Pd(OAc)2 | PPh3 | Na2CO3 | 110 | 55% | 30% |

| 3 | Pd2(dba)3 | PCy3 | Na2CO3 | 80 | 40% | 45% |

| 4 | Pd(OAc)2 | PCy3 | Na2CO3 | 110 | 88% | <5% |

Note: Entry 4 represents the optimized conditions utilized in Protocol B.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of Isomer I (Aryl Chloride)

Objective: Chemoselective C–C bond formation at the aryl chloride position of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate.

Materials:

-

Isomer I (1.0 mmol, 262.7 g/mol )

-

Phenylboronic acid (1.5 mmol)

-

Pd2(dba)3 (2 mol%)

-

XPhos (4 mol%)

-

K3PO4 (2.0 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: In a glovebox or via standard Schlenk techniques, charge a 20 mL reaction vial with Isomer I, phenylboronic acid, Pd2(dba)3 , XPhos, and K3PO4 .

-

Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation, which irreversibly poisons the catalytic cycle[2].

-

-

Solvent Addition: Add 5 mL of rigorously degassed 1,4-Dioxane/ H2O mixture.

-

Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for the transmetalation step.

-

-

Reaction Execution: Seal the vial and stir at 90∘C for 12 hours. The reaction mixture should transition from a dark purple/red (active Pd-dba complex) to a pale yellow/brown solution.

-

Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Complete consumption of the UV-active starting material validates the reaction. Quench with water, extract with EtOAc ( 3×10 mL ), dry over anhydrous MgSO4 , and purify via flash column chromatography.

Protocol B: Desulfinative Cross-Coupling of Isomer II (Sulfonyl Chloride)

Objective: C–C bond formation via S–Cl activation and subsequent SO₂ extrusion from Ethyl 2-[(chlorosulfonyl)methyl]benzoate[1].

Materials:

-

Isomer II (1.0 mmol, 262.7 g/mol )

-

Arylboronic acid (1.5 mmol)

-

Pd(OAc)2 (5 mol%)

-

PCy3 (10 mol%)

-

Na2CO3 (3.0 mmol)

-

Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

-

Reagent Charging: Combine Isomer II, arylboronic acid, Pd(OAc)2 , PCy3 , and Na2CO3 in an oven-dried Schlenk tube.

-

Degassing: Purge the vessel with dry N2 for 5 minutes, then add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles.

-

Thermal Desulfination: Heat the reaction rigorously to 110∘C for 16 hours.

-

Validation & Workup: A successful desulfination is often accompanied by a slight increase in internal pressure (due to SO₂ gas evolution). Cool to room temperature, filter the crude mixture through a Celite pad to remove Pd black and inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Sources

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

An In-Depth Guide to the Functionalization of Ethyl 2-(4-chlorophenylsulfonyl)acetate (C₁₀H₁₁ClO₄S)

Ethyl 2-(4-chlorophenylsulfonyl)acetate, a molecule with the chemical formula C₁₀H₁₁ClO₄S, stands as a highly versatile and synthetically valuable building block for researchers in medicinal chemistry and materials science. Its structure is characterized by three key reactive centers: a highly acidic α-methylene group, a 4-chlorophenyl aromatic ring amenable to cross-coupling, and a sulfonyl group that can act as a traceless activating group. The strategic placement of the electron-withdrawing sulfonyl and ester moieties renders the α-protons exceptionally acidic, making the adjacent carbon a prime site for nucleophilic attack and elaboration. This guide provides a detailed exploration of the reagents, catalysts, and protocols for the precise functionalization of this scaffold, grounded in mechanistic principles and field-proven methodologies.

Section 1: The Workhorse of Functionalization: The α-Methylene Carbon